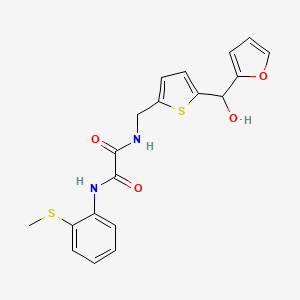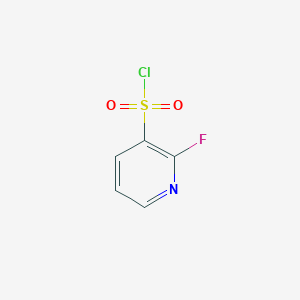
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide is a synthetic compound that has been studied for its potential bioactivities . It consists of a benzene ring and a 1,3,5-triazine ring . The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . All reactions were monitored by thin layer chromatography . NMR spectra were measured on a Bruker AV-400 instrument using TMS as an internal standard and CDCl3 as the solvent .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound is involved in complex chemical reactions. For instance, during the N-benzylation of isatoic anhydride in the presence of sodium hydride base, a byproduct was generated . The byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate (CCAB) contains an anthranilic acid scaffold .科学的研究の応用
Quality Control in Anticonvulsant Development
A study focused on the development of quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole, demonstrating high anticonvulsive activity and proposing methods for substance identification and purity assessment (Sych et al., 2018).
Electrochemical Analysis for Benzoxazole Compounds
Research into the electrochemical behaviors of benzoxazole compounds, including studies on cyclic voltammetry and square wave voltammetry, indicates the importance of these methods in the rapid and sensitive determination of such compounds (Zeybek et al., 2009).
Crystal Engineering for Drug Design
A study on crystal engineering using hydrogen and halogen bonds highlights the role of crystal design in developing new pharmaceuticals, emphasizing the utility of carboxylic acid and pyridine interactions for creating stable crystal structures (Saha et al., 2005).
Anticancer and Antimicrobial Properties of Thiazolides
The investigation of thiazolides, a novel class of anti-infectious agents, for their activity against cancer cells and their potential interactions with detoxification enzymes, suggests a new avenue for cancer treatment research (Brockmann et al., 2014).
Nanocatalysis in Synthesis
The use of Ni@zeolite-Y as an efficient nanocatalyst for synthesizing thiazolidinone derivatives offers insights into green chemistry approaches for drug synthesis, showcasing the potential for environmentally friendly and efficient drug development processes (Kalhor et al., 2018).
Antitubercular and Antimicrobial Agents
Research on the synthesis and evaluation of 4-thiazolidinone derivatives as potential antitubercular and antimicrobial agents underlines the significance of these compounds in addressing infectious diseases, highlighting the potential for developing new treatments (Samadhiya et al., 2014).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-6-4-11(5-7-13)8-15-10-19-17(25-15)20-16(22)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRFQZWBSKEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)
![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)
![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2707379.png)

